molecular formula C15H11NO2 B1504715 4-(2-Oxoindolin-5-YL)benzaldehyde CAS No. 53348-90-6

4-(2-Oxoindolin-5-YL)benzaldehyde

Cat. No.: B1504715
CAS No.: 53348-90-6
M. Wt: 237.25 g/mol
InChI Key: CHDRKGBEBLDLRT-UHFFFAOYSA-N
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Description

4-(2-Oxoindolin-5-YL)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the para position with a 2-oxoindolin-5-yl group. The oxoindolin ring system, a bicyclic structure comprising a fused indole and lactam, is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and kinase inhibitors. The benzaldehyde group renders the compound reactive toward nucleophilic additions, making it a versatile intermediate for synthesizing Schiff bases, hydrazones, or heterocyclic derivatives.

Properties

CAS No.

53348-90-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2-oxo-1,3-dihydroindol-5-yl)benzaldehyde

InChI

InChI=1S/C15H11NO2/c17-9-10-1-3-11(4-2-10)12-5-6-14-13(7-12)8-15(18)16-14/h1-7,9H,8H2,(H,16,18)

InChI Key

CHDRKGBEBLDLRT-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)NC1=O

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)NC1=O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 4-(2-Oxoindolin-5-YL)benzaldehyde have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure demonstrated significant cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. One particular derivative was found to be three- to five-fold more cytotoxic than the positive control PAC-1 in these assays, indicating its potential as a lead compound for further development in cancer therapy .

Mechanism of Action
The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. Studies have shown that treatment with this compound derivatives leads to alterations in cell cycle progression and apoptosis pathways. Specifically, flow cytometry analyses revealed that these compounds could effectively trigger apoptotic processes in treated cells .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the development of novel compounds with tailored biological activities. For example, it can be used to synthesize hydrazones and other derivatives that may possess enhanced pharmacological properties .

Reactivity and Derivative Formation
The aldehyde functional group in this compound makes it reactive towards nucleophiles, facilitating the formation of a variety of derivatives through condensation reactions. This reactivity is crucial for generating compounds that can be screened for biological activity, thus expanding the library of potential therapeutic agents .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of novel 2-oxoindoline-based compounds, several derivatives of this compound were synthesized and tested. The results indicated that these compounds exhibited notable cytotoxicity against multiple human cancer cell lines, with specific derivatives showing enhanced potency compared to established anticancer drugs .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that certain derivatives could modulate key signaling pathways associated with cell survival and apoptosis. This was evidenced by changes in gene expression profiles related to oxidative stress response and cellular metabolism upon treatment with these compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Activity Potential therapeutic agent against various cancersSignificant cytotoxicity observed in SW620, PC-3, NCI-H23 cell lines; superior to PAC-1
Organic Synthesis Versatile building block for synthesizing complex organic moleculesReactivity allows for diverse derivative formation
Mechanistic Studies Insights into apoptosis induction and signaling pathway modulationAltered gene expression profiles indicating potential mechanisms of action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous structural motifs, including substituted benzaldehydes, benzoic acids, and heterocyclic systems. Key differences in substituent positions, functional groups, and molecular properties are highlighted (Table 1).

Table 1: Structural and Physicochemical Comparison of 4-(2-Oxoindolin-5-YL)benzaldehyde and Analogues

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound 4 (benzene) Benzaldehyde ~237.26* Oxoindolin at para position Drug intermediates, catalytic ligands
3-(2-Oxoindolin-5-yl)benzoic acid (BA-3498) 3 (benzene) Benzoic acid ~253.27* Carboxylic acid at meta position Metal chelation, prodrug synthesis
5-(2-Oxoindolin-5-yl)-furan-2-carboxylic acid (BF-5498) 5 (furan) Carboxylic acid ~229.21* Furan replaces benzene ring Organic electronics, polymer science
4-(3-Methylisothiazol-5-yl)benzaldehyde 4 (benzene) Benzaldehyde 203.26 Methylisothiazole heterocycle Antimicrobial agents, agrochemicals
4-(6-Nitropyridin-3-yl)benzoic acid (BA-4310) 4 (benzene) Benzoic acid ~270.23* Nitropyridine substituent Energetic materials, coordination chemistry

*Estimated based on structural formulae.

Functional Group and Reactivity

  • Benzaldehyde vs. Benzoic Acid : The aldehyde group in this compound confers electrophilic reactivity, enabling condensation reactions. In contrast, BA-3498 and BA-4310 feature carboxylic acid groups, enhancing solubility in polar solvents and enabling salt formation or coordination chemistry .
  • The methylisothiazole in 4-(3-Methylisothiazol-5-yl)benzaldehyde introduces sulfur, which may enhance metabolic stability or binding to thiol-containing targets .

Molecular Weight and Physicochemical Properties

  • The oxoindolin derivatives (e.g., 237.26 g/mol for the target compound) are heavier than simpler benzaldehydes like 4-(3-Methylisothiazol-5-yl)benzaldehyde (203.26 g/mol), reflecting the oxoindolin’s bicyclic structure.
  • Benzoic acid derivatives (BA-3498, BA-4310) exhibit higher polarity and melting points compared to benzaldehydes, impacting their suitability for specific synthetic or formulation workflows .

Preparation Methods

Synthetic Procedure

  • Starting from 5-amino-oxindole , prepared by catalytic hydrogenation of 5-nitro-oxindole.
  • 5-amino-oxindole is reacted with acetic anhydride to form N-(2-oxoindolin-5-yl)acetamide.
  • The acetamide derivative undergoes condensation with substituted benzaldehydes in ethanol, catalyzed by piperidine at 90 °C for 3–5 hours.
  • The reaction yields N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives, including the target benzaldehyde derivative.

Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Notes
5-Nitro-oxindole synthesis Oxindole + KNO3/H2SO4 0 °C, stirring 30 min 35 Nitration at 5-position
5-Amino-oxindole synthesis 5-Nitro-oxindole + Pd/C, H2 Methanol, 45 psi, 3 h 47 Catalytic hydrogenation
N-(2-oxoindolin-5-yl)acetamide 5-Amino-oxindole + Ac2O THF, room temp, 2 h 61 Acetylation
Condensation with benzaldehyde N-(2-oxoindolin-5-yl)acetamide + benzaldehyde + piperidine EtOH, 90 °C, 3–5 h 10–80 Schiff base formation

Analytical Data

  • Melting points range between 240–280 °C depending on substituents.
  • Characterization by ^1H NMR shows aldehyde proton signals around 9.7–10.5 ppm.
  • Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.
  • Elemental analysis matches calculated values for carbon, hydrogen, and nitrogen.

Method B: Multi-Step Synthesis via N-Alkylation, Hydrazide Formation, and Aldol Condensation

Synthetic Procedure

  • Step 1: Nucleophilic substitution of 2-oxoindoline derivatives with ethyl chloroacetate in acetone using potassium carbonate and catalytic KI, yielding N-alkylated esters.
  • Step 2: Conversion of esters to hydrazides by reaction with hydrazine monohydrate in ethanol under reflux.
  • Step 3: Aldol condensation of hydrazides with benzaldehydes or isatin derivatives in ethanol with catalytic acetic acid under reflux, producing the target compounds including this compound derivatives.

Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Notes
N-Alkylation 2-Oxoindoline + ethyl chloroacetate + K2CO3 + KI Acetone, reflux 3 h 90–93 High selectivity for N-alkylation
Hydrazide formation Ester + hydrazine monohydrate Ethanol, reflux Moderate White precipitate formed
Aldol condensation Hydrazide + benzaldehyde + acetic acid Ethanol, reflux 4–6 h Moderate Purified by recrystallization or chromatography

Analytical Data

  • IR spectra show characteristic hydrazide and aldehyde peaks.
  • ^1H NMR spectra exhibit singlets at 4.4–5.3 ppm for methylene protons of N-alkylated compounds.
  • Mass spectrometry and elemental analysis confirm the structures.
  • The configuration of the products (E or Z isomers) is consistent with literature precedents.

Comparative Summary of Preparation Methods

Feature Method A: Direct Condensation Method B: Multi-Step Synthesis
Starting Materials 5-Amino-oxindole, benzaldehydes 2-Oxoindoline derivatives, ethyl chloroacetate, hydrazine, benzaldehydes
Number of Steps 3 (including intermediate preparation) 3 main steps (N-alkylation, hydrazide formation, aldol condensation)
Reaction Time 3–5 hours for condensation 3 h (alkylation) + reflux times for other steps (total longer)
Yields 10–80% for final condensation products 55–93% for intermediates; moderate for final products
Purification Filtration, washing, recrystallization Filtration, recrystallization, column chromatography
Analytical Characterization ^1H NMR, MS, elemental analysis IR, ^1H NMR, ^13C NMR, MS, elemental analysis
Advantages Simpler, fewer reagents Higher control over intermediates, versatile for derivatives
Disadvantages Variable yields, possible side reactions Longer synthesis time, multiple purification steps

Research Findings and Notes

  • The condensation approach (Method A) is widely used for synthesizing benzylidene derivatives of 2-oxoindoline at the 5-position, producing compounds with potential Src kinase inhibitory activity and other biological effects.
  • The multi-step method (Method B) allows for structural diversification by modifying the N-alkylation and hydrazide steps before final condensation, facilitating the synthesis of a broad range of derivatives with anticancer potential.
  • Both methods employ ethanol or THF as solvents and mild to moderate heating, highlighting the synthetic accessibility of these compounds.
  • Analytical techniques such as ^1H NMR, ^13C NMR, IR, MS, and elemental analysis are critical for confirming the structure and purity of the synthesized compounds.
  • Yields can vary significantly depending on substituents on the benzaldehyde and reaction conditions, necessitating optimization for specific derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Oxoindolin-5-YL)benzaldehyde?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling between 5-bromo-2-oxoindoline and 4-formylphenylboronic acid. Alternatively, condensation reactions using hydrazine hydrate and substituted benzaldehydes under reflux in methanol or ethanol are employed (e.g., 4-phenoxybenzaldehyde derivatives in hydrazone formation) . Purity validation via HPLC (≥95%) is critical post-synthesis .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
  • X-ray crystallography (using SHELX programs for refinement) to resolve crystal packing and stereochemistry .
  • HPLC to assess purity and detect byproducts .
  • FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding interactions of this compound with biological targets?

Use AutoDock Vina for high-throughput docking due to its improved scoring function and multithreading efficiency. Key steps:

  • Prepare the ligand (compound) and receptor (target protein) files in PDBQT format.
  • Define a grid box encompassing the active site.
  • Run simulations with exhaustiveness ≥8 for robust sampling.
  • Validate results with binding affinity comparisons and RMSD clustering .

Q. What are the best practices for resolving structural discrepancies in crystallographic data for this compound?

  • Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data.
  • Cross-validate with spectroscopic data (NMR/IR) to confirm bond lengths and angles.
  • Apply restraints for disordered regions and verify hydrogen bonding networks .

Q. How should researchers address contradictions between experimental and computational data (e.g., unexpected reactivity or binding affinities)?

  • Re-examine synthetic pathways to rule out impurities (e.g., via HPLC-MS) .
  • Perform ab initio calculations (DFT) to model electronic properties and compare with experimental results.
  • Use docking rescoring (e.g., MM-GBSA) in AutoDock Vina to refine binding predictions .

Q. What strategies can optimize the regioselectivity of this compound in multi-step syntheses?

  • Employ directing groups (e.g., pyridyl or methoxy) to control coupling positions in cross-coupling reactions .
  • Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor desired intermediates.
  • Monitor reaction progress with TLC/GC-MS to minimize side products .

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